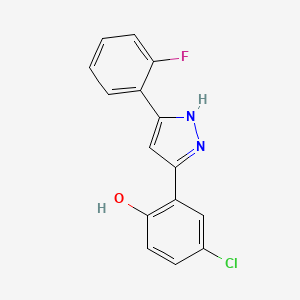

4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol

Description

Properties

IUPAC Name |

4-chloro-2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O/c16-9-5-6-15(20)11(7-9)14-8-13(18-19-14)10-3-1-2-4-12(10)17/h1-8,20H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPYOHBKUACBHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol exhibit significant anticancer properties. For instance, pyrazole derivatives have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study demonstrated that pyrazole derivatives with electron-withdrawing groups, such as chlorine, enhanced anticancer activity against breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil .

Neuroprotective Effects

Research has also explored the neuroprotective effects of pyrazole derivatives. Compounds with similar structures have been tested for their ability to protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The presence of specific substituents on the pyrazole ring has been linked to increased neuroprotective efficacy, suggesting potential therapeutic applications in neurology .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol is crucial for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Chlorine | Enhanced anticancer activity | |

| Fluorine | Improved binding affinity | |

| Methyl | Increased lipophilicity |

These findings indicate that modifications to the pyrazole ring can significantly influence the biological activity of the compound.

Synthesis and Optimization

The synthesis of 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol involves several chemical reactions, including nucleophilic substitutions and cyclization processes. Optimizing these synthetic pathways can lead to higher yields and purities. For example, the Mannich reaction has been effectively employed to synthesize similar compounds with high efficiency .

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against MCF-7 breast cancer cells. The study revealed that compounds with a fluorophenyl group exhibited IC50 values significantly lower than those of standard treatments, indicating enhanced potency .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of pyrazole derivatives showed that certain compounds could reduce oxidative stress markers in neuronal cell cultures. The mechanism was attributed to the modulation of antioxidant enzyme activities, highlighting the therapeutic potential of these compounds in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in halogen type (Cl, Br, F), substituent positions, and aryl group modifications. Key examples include:

| Compound Name | Substituents on Pyrazole | Substituents on Phenol | Key Structural Features |

|---|---|---|---|

| 4-Chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol (Target) | 5-(2-Fluorophenyl) | 4-Cl, 2-OH | Planar pyrazole-phenol backbone |

| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole) (Compound 4) | 4-Fluorophenyl | 4-Cl | Isostructural with thiazole linkage |

| 2-(5-(3-Bromothiophen-2-yl)-1H-pyrazol-3-yl)-4-chlorophenol (Compound 6b) | 3-Bromothiophene | 4-Cl, 2-OH | Bromine substitution enhances activity |

| 4-Methyl-2-(5-(4-aminophenyl)-1H-pyrazol-3-yl)phenol (Compound 11) | 4-Aminophenyl | 4-CH3, 2-OH | Electron-donating -NH2 group |

Key Observations :

- Halogen Effects: Chlorine (Cl) and bromine (Br) substituents on the phenol ring influence crystal packing and antimicrobial activity. For instance, bromine in compound 6b increases steric bulk compared to chlorine in the target compound .

- Fluorine Position: The 2-fluorophenyl group in the target compound may induce different intermolecular interactions (e.g., C-F···H bonding) compared to 4-fluorophenyl analogs like compound 4, which exhibit isostructural packing with minor adjustments for halogen size .

Physicochemical and Functional Properties

- Solubility and Crystallinity : The target compound and its analogs (e.g., compounds 4 and 5) crystallize in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. Dimethylformamide (DMF) is a common solvent for recrystallization .

- Hydrogen Bonding: Inter-ligand H-bonding between pyrazole NH and phenolate oxygen stabilizes copper complexes in analogs like L4H, enhancing solvent extraction strength. The target compound’s phenolic -OH and pyrazole NH groups likely support similar pseudomacrocyclic coordination .

Biological Activity

4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol is a compound belonging to the class of phenylpyrazoles, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol is . The compound features a pyrazole ring substituted with a fluorophenyl group and a chloro group on the phenolic moiety. Its structural characteristics contribute significantly to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Pseudomonas aeruginosa | 0.40 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives can often be correlated with their structural features. For 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol, modifications in the substituents can lead to variations in potency:

- Chloro Substitution : The presence of a chloro group enhances lipophilicity, improving membrane permeability.

- Fluorophenyl Group : The fluorine atom contributes to electron-withdrawing effects, which may enhance the interaction with bacterial targets.

Study on Antibacterial Efficacy

In a study published in ACS Omega, derivatives similar to 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol were tested for their antibacterial efficacy. The study found that certain derivatives exhibited synergistic effects when combined with traditional antibiotics such as ciprofloxacin, suggesting potential for combination therapies .

Toxicological Assessments

Toxicological evaluations indicated that while the compound shows promising antimicrobial activity, it also requires careful assessment regarding cytotoxicity and safety profiles. In vitro tests demonstrated that at higher concentrations, some derivatives led to cytotoxic effects on human cell lines, necessitating further investigation into their therapeutic index .

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-chloro-2-(5-(2-fluorophenyl)-1H-pyrazol-3-yl)phenol?

- Methodological Answer : The compound can be synthesized via Mannich reactions or condensation of pyrazole precursors with halogenated phenolic derivatives. For example, the Mannich reaction with N,N′-bis(methoxymethyl)diaza-18-crown-6 under reflux in anhydrous ethanol yields bis-substituted derivatives (98% yield). Key factors include:

- Temperature : Maintain 70–80°C to avoid side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF) for better solubility.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol achieves >98% purity .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Utilize SHELXL for refinement (R factor <0.05) to resolve molecular geometry and intermolecular interactions. Data collection at 100 K reduces thermal motion artifacts .

- Spectroscopy :

- 1H NMR : Pyrazole protons resonate at δ 7.34 ppm (singlet), while phenolic -OH appears as a broad peak at δ 12.0–13.5 .

- IR : O-H (3361 cm⁻¹), N-H (3153 cm⁻¹), and C=N (1636 cm⁻¹) stretches confirm functional groups .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Hazard Classification : Skin (H315) and eye irritation (H319). Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Wash affected areas with copious water .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence its coordination chemistry with transition metals?

- Methodological Answer :

- Experimental : Substituents like nitro groups ortho to the phenolic -OH enhance Cu(II) extraction strength by 3 orders of magnitude via inter-ligand H-bonding. Perform solvent extraction assays (e.g., pH-dependent distribution coefficients) .

- Computational : DFT calculations correlate gas-phase complexation energies with experimental extraction efficiency. Optimize pseudomacrocyclic geometries using Gaussian09 with B3LYP functionals .

Q. How can structure-activity relationships (SAR) guide its antimicrobial potential?

- Methodological Answer :

- Design : Introduce electron-withdrawing groups (e.g., Br, Cl) at the thiophene anchor (as in 6b/6c derivatives) to enhance membrane penetration. Test against Gram-positive/negative strains via MIC assays .

- Mechanism : Pyrazole NH and phenolic -OH groups disrupt bacterial biofilms. Use confocal microscopy with LIVE/DEAD staining to validate .

Q. What computational strategies predict its binding affinity to biological targets?

- Methodological Answer :

- Docking : AutoDock Vina simulates interactions with enzymes (e.g., carbonic anhydrase). Grid parameters: 25 ų box centered on active site Zn²⁺ .

- QSAR : Build regression models using descriptors like logP and H-bond donor count. Validate with leave-one-out cross-validation (R² >0.8) .

Q. How are crystallographic challenges (e.g., twinning) resolved during structural analysis?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to mitigate twinning. SHELXD identifies pseudo-merohedral twins via HKLF5 format .

- Refinement : Apply TWIN/BASF commands in SHELXL to model twin domains. Validate with Rint <0.05 for merged data .

Q. What analytical methods ensure batch-to-batch consistency in purity and stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.